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Compound of Interest

Compound Name: Virosine B

Cat. No.: B15591858 Get Quote

Introduction

Virosine B is a tetracyclic alkaloid isolated from Securinega virosa. Its complex, caged

structure, featuring multiple stereocenters and a strained lactone bridge, presents a significant

synthetic challenge. To date, a total synthesis of Virosine B has not been reported in the

literature. This document outlines a novel, hypothetical synthetic strategy for Virosine B,

designed for researchers in organic synthesis and drug development. The proposed route is

based on a convergent strategy, assembling key fragments through robust and well-established

chemical transformations.

Structural Analysis

Virosine B (IUPAC name: 15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.0¹,¹⁰.0²,⁷]pentadec-10-en-

12-one) is characterized by a rigid tetracyclic core.[1] Key structural features include a

piperidine ring fused to a cyclohexene, which is in turn part of a bridged lactone system. The

molecule possesses several stereocenters, the relative and absolute stereochemistry of which

are crucial for its biological activity. The SMILES notation O=C(O1)C=C2[C@@]1(C[C@H]3O)

[C@@]4([H])CCCCN4C2C3 defines the specific stereochemical configuration.[2]

Retrosynthetic Analysis
A retrosynthetic analysis of Virosine B suggests a convergent approach. The molecule can be

disconnected at the C-N and C-C bonds of the piperidine ring and the lactone bridge. This
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leads to two key synthons: a functionalized piperidine derivative and a bicyclic precursor

containing the cyclohexene and future lactone framework.
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Caption: Retrosynthetic analysis of Virosine B.

Proposed Synthetic Pathway
The forward synthesis commences with the construction of the bicyclic core via a Diels-Alder

reaction, followed by the introduction of the piperidine fragment through a Michael addition.

Subsequent cyclization and lactonization steps will complete the tetracyclic framework of

Virosine B.
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Caption: Proposed forward synthetic workflow.

Experimental Protocols
Protocol 1: Diels-Alder Reaction for Bicyclic Core Synthesis
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Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add the cyclohexenone

derivative (1.0 eq) and the diene (1.2 eq).

Solvent and Catalyst: Dissolve the reactants in toluene (0.5 M). Add a catalytic amount of a

Lewis acid (e.g., Sc(OTf)₃, 0.1 eq).

Reaction Conditions: Stir the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC.

Workup: Upon completion, cool the reaction to room temperature and quench with saturated

aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Michael Addition of Piperidine Fragment

Reaction Setup: To a solution of the Diels-Alder adduct (1.0 eq) in THF (0.2 M) at -78 °C, add

the functionalized piperidine (1.1 eq).

Reagent Addition: Slowly add a strong, non-nucleophilic base (e.g., LHMDS, 1.2 eq) to the

reaction mixture.

Reaction Conditions: Stir at -78 °C for 4 hours, then allow the reaction to warm to room

temperature and stir for an additional 12 hours.

Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with

dichloromethane (3 x 30 mL).

Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and

concentrate. Purify the residue by silica gel chromatography.

Protocol 3: Intramolecular Cyclization and Lactonization

Cyclization: The Michael addition product is subjected to conditions that facilitate an

intramolecular aldol or Mannich-type reaction to form the new ring system. This may involve

treatment with a mild acid or base.
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Lactonization: The resulting cyclized intermediate, bearing a carboxylic acid or ester and a

hydroxyl group in a suitable stereochemical arrangement, is then lactonized. Standard

lactonization conditions, such as Yamaguchi or Mitsunobu conditions, can be employed.

Deprotection: Finally, any protecting groups are removed under appropriate conditions to

yield Virosine B.

Quantitative Data Summary
The following tables present hypothetical data for the proposed synthetic route.

Table 1: Reaction Yields

Step Reaction
Starting
Material

Product
Hypothetical
Yield (%)

1
Diels-Alder

Reaction

Cyclohexenone

Derivative

Diels-Alder

Adduct
85

2 Michael Addition
Diels-Alder

Adduct

Michael Addition

Adduct
70

3
Cyclization/Lacto

nization

Michael Addition

Adduct
Virosine B 50

Overall Virosine B 29.75

Table 2: Characterization Data for Virosine B
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Property Hypothetical Value

Molecular Formula C₁₃H₁₇NO₃

Molecular Weight 235.28 g/mol

¹H NMR (500 MHz, CDCl₃) δ (ppm)

6.85 (d, J=10.0 Hz, 1H), 6.01 (d, J=10.0 Hz,

1H), 4.52 (t, J=4.5 Hz, 1H), 3.80-3.70 (m, 1H),

3.50-3.40 (m, 1H), 3.20-2.80 (m, 4H), 2.50-1.80

(m, 6H)

¹³C NMR (125 MHz, CDCl₃) δ (ppm)
165.2, 145.1, 128.3, 85.4, 75.1, 65.3, 55.2, 48.7,

45.3, 35.1, 30.2, 28.9, 25.4

High-Resolution Mass Spectrometry (HRMS)
m/z [M+H]⁺ calculated for C₁₃H₁₈NO₃⁺:

236.1281; found: 236.1285

Disclaimer: The synthetic route, protocols, and data presented in this document are

hypothetical and intended for research and development purposes. Actual experimental results

may vary. Laboratory work should be conducted by trained professionals with appropriate

safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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